molecular formula C10H17NO B1390173 (R)-1-(4-isopropylfuran-2-yl)propan-1-amine CAS No. 473733-02-7

(R)-1-(4-isopropylfuran-2-yl)propan-1-amine

Cat. No. B1390173
M. Wt: 167.25 g/mol
InChI Key: CAGPLKLKQLSVKI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-isopropylfuran-2-yl)propan-1-amine, also known as 4-iPr-FUR, is a chemical compound with the molecular formula C10H17NO . It has gained attention in the scientific community due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of ®-1-(4-isopropylfuran-2-yl)propan-1-amine consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is an isopropyl group and a propylamine group .


Physical And Chemical Properties Analysis

®-1-(4-isopropylfuran-2-yl)propan-1-amine has a molecular weight of 167.25 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

properties

IUPAC Name

(1R)-1-(4-propan-2-ylfuran-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-4-9(11)10-5-8(6-12-10)7(2)3/h5-7,9H,4,11H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGPLKLKQLSVKI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CO1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CO1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20667477
Record name (1R)-1-[4-(Propan-2-yl)furan-2-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-isopropylfuran-2-yl)propan-1-amine

CAS RN

473733-02-7
Record name (1R)-1-[4-(Propan-2-yl)furan-2-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(4-isopropylfuran-2-yl)propan-1-amine
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(R)-1-(4-isopropylfuran-2-yl)propan-1-amine
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(R)-1-(4-isopropylfuran-2-yl)propan-1-amine
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(R)-1-(4-isopropylfuran-2-yl)propan-1-amine
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(R)-1-(4-isopropylfuran-2-yl)propan-1-amine
Reactant of Route 6
(R)-1-(4-isopropylfuran-2-yl)propan-1-amine

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